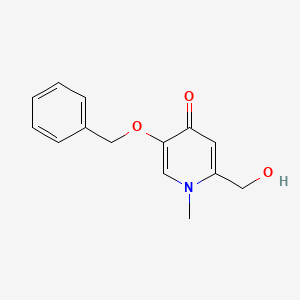

5-(Benzyloxy)-2-(hydroxymethyl)-1-methyl-1,4-dihydropyridin-4-one

Description

5-(Benzyloxy)-2-(hydroxymethyl)-1-methyl-1,4-dihydropyridin-4-one is a heterocyclic compound featuring a dihydropyridinone core substituted with benzyloxy, hydroxymethyl, and methyl groups. Its synthesis involves the oxidation of precursor compounds using manganese dioxide (e.g., conversion of IIa/IIb to aldehyde derivatives IIIa/IIIb) . The compound serves as a key intermediate in polymer chemistry; for example, it has been functionalized with acrylate groups to produce novel monomers for polymerization studies . Its hydroxymethyl group enhances reactivity for further derivatization, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-(hydroxymethyl)-1-methyl-5-phenylmethoxypyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-15-8-14(13(17)7-12(15)9-16)18-10-11-5-3-2-4-6-11/h2-8,16H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQLQRPYXFWDLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1CO)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10523230 | |

| Record name | 5-(Benzyloxy)-2-(hydroxymethyl)-1-methylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10523230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89539-51-5 | |

| Record name | 5-(Benzyloxy)-2-(hydroxymethyl)-1-methylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10523230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)-1-methyl-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common synthetic route includes:

Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol, formaldehyde, and methyl acetoacetate.

Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between benzyl alcohol and formaldehyde, producing benzyloxymethyl alcohol.

Cyclization: The intermediate undergoes a cyclization reaction with methyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the dihydropyridine ring.

Final Product: The final step involves oxidation of the intermediate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The carbonyl group in the dihydropyridin-4-one ring can be reduced to form a hydroxyl group.

Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of 5-(Benzyloxy)-2-(carboxymethyl)-1-methyl-1,4-dihydropyridin-4-one.

Reduction: Formation of 5-(Benzyloxy)-2-(hydroxymethyl)-1-methyl-1,4-dihydropyridin-4-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

5-(Benzyloxy)-2-(hydroxymethyl)-1-methyl-1,4-dihydropyridin-4-one possesses a unique molecular structure characterized by the presence of a benzyloxy group and a hydroxymethyl substituent. Its molecular formula is , with a molecular weight of approximately 231.25 g/mol .

Medicinal Chemistry Applications

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial in preventing oxidative stress-related diseases. A study demonstrated that derivatives of dihydropyridine compounds can scavenge free radicals effectively, suggesting potential therapeutic uses in conditions like cardiovascular diseases and neurodegenerative disorders .

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective effects. Dihydropyridine derivatives have shown promise in protecting neuronal cells from apoptosis induced by oxidative stress. This application is particularly relevant for developing treatments for Alzheimer's disease and other neurodegenerative conditions .

3. Anticancer Properties

There is emerging evidence that this compound may possess anticancer properties. Studies have suggested that modifications to the dihydropyridine core can enhance the cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Effective free radical scavenging | |

| Neuroprotective | Inhibition of neuronal apoptosis | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Study 1: Neuroprotective Mechanism

In a controlled study involving neuronal cell cultures exposed to oxidative stress, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls. The study attributed this protective effect to the compound's ability to modulate intracellular signaling pathways involved in cell survival .

Case Study 2: Anticancer Efficacy

A recent investigation into the anticancer potential of this compound revealed that it induced apoptosis in human breast cancer cells through the activation of caspase pathways. The study highlighted that structural modifications could enhance its efficacy, paving the way for new cancer therapeutics based on this scaffold .

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-(hydroxymethyl)-1-methyl-1,4-dihydropyridin-4-one involves its interaction with molecular targets such as calcium channels. The benzyloxy and hydroxymethyl groups play a crucial role in binding to the active site of the target protein, modulating its activity. This interaction can lead to the inhibition of calcium influx, which is essential in the regulation of vascular smooth muscle contraction and blood pressure.

Comparison with Similar Compounds

Table 1: Key Comparable Compounds and Their Properties

Key Observations

Substitution Patterns :

- The target compound ’s 1-methyl group enhances steric stability compared to 59281-14-0, which lacks this substituent. This stability may improve its performance in polymer synthesis .

- The chloromethyl derivative (481726-31-2) exhibits higher electrophilicity due to the chlorine atom, making it more reactive in nucleophilic substitutions than the hydroxymethyl variant .

Functional Group Impact: The hydroxymethyl group in the target compound enables hydrogen bonding and further functionalization (e.g., acrylation for polymerizable monomers) . In contrast, the chloromethyl analog (481726-31-2) is more suited for cross-coupling reactions but requires careful handling due to its hydrochloride salt form .

Biological Relevance: Compounds like 59281-14-0 and the target compound share antioxidant and iron-chelating properties, likely due to their dihydropyridinone cores . The 1-methyl group in the target compound may reduce metabolic degradation compared to unmethylated analogs .

Polymer Chemistry

Its hydroxymethyl group facilitates covalent bonding with acryloyl chloride, a step critical for monomer synthesis .

Medicinal Chemistry

As a dihydropyridinone derivative, the compound’s iron-chelating ability aligns with its structural analogs (e.g., IIa/IIb in ), which are studied for treating iron-overload disorders .

Biological Activity

5-(Benzyloxy)-2-(hydroxymethyl)-1-methyl-1,4-dihydropyridin-4-one (BMHMP) is a compound belonging to the class of 1,4-dihydropyridines (DHPs), which are known for their diverse biological activities and structural versatility. This article delves into the biological activity of BMHMP, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₅N₁O₃

- Molecular Weight : 245.27 g/mol

- CAS Number : 89539-51-5

The compound features a benzyloxy group and a hydroxymethyl substituent, which contribute to its lipophilicity and potential interactions with biological targets. This structural configuration enhances its reactivity and biological activity compared to other DHPs.

Synthesis of BMHMP

BMHMP can be synthesized through various methods, often involving the reaction of 2-hydroxymethyl-1-methyl-1,4-dihydropyridin-4-one with benzyl chloride in the presence of a base such as sodium hydroxide. The general synthetic pathway includes:

- Refluxing the reactants in methanol.

- Monitoring the reaction progress using thin-layer chromatography (TLC).

- Purification of the product through recrystallization.

The synthesis process emphasizes efficiency and scalability, making it suitable for pharmaceutical applications.

Antimicrobial Activity

BMHMP exhibits significant antimicrobial properties against various bacterial strains. In studies comparing its efficacy with standard antibiotics, it showed promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 mg/mL |

| Staphylococcus aureus | 0.25 mg/mL |

| Pseudomonas aeruginosa | 0.3 mg/mL |

These findings indicate that BMHMP may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.

Antioxidant Activity

The antioxidant capacity of BMHMP has been evaluated in vitro, revealing its ability to scavenge free radicals effectively. This property is crucial for preventing oxidative stress-related diseases. The compound's mechanism involves the donation of hydrogen atoms to free radicals, thus neutralizing them.

Anti-inflammatory Effects

Research indicates that BMHMP possesses anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This activity suggests its application in treating inflammatory conditions such as arthritis or other chronic inflammatory diseases.

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of BMHMP:

- Study on Antimicrobial Efficacy : A comparative study demonstrated that BMHMP was more effective than traditional antibiotics against certain Gram-positive and Gram-negative bacteria .

- In Vivo Anti-inflammatory Study : In animal models, BMHMP administration resulted in a significant reduction in inflammation markers compared to untreated controls .

- Antioxidant Assessment : The compound showed a notable decrease in oxidative stress indicators in cellular models, suggesting its potential as a therapeutic agent against oxidative damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.